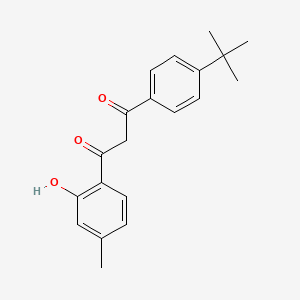
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two ketone groups separated by a carbon chain. The compound’s structure includes a tert-butyl group and a hydroxy-methylphenyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen condensation reaction between an ester and a ketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of diols
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary based on the compound’s interaction with biological systems.
相似化合物的比较
Similar Compounds
1-(4-Tert-butylphenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methyl groups, which can affect its reactivity and properties.
1-(4-Methylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione: Lacks the tert-butyl group, which can influence its steric and electronic effects.
Uniqueness
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is unique due to the presence of both tert-butyl and hydroxy-methylphenyl groups, which can impart distinct chemical and physical properties
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13-5-10-16(18(22)11-13)19(23)12-17(21)14-6-8-15(9-7-14)20(2,3)4/h5-11,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZQMVVCZISGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
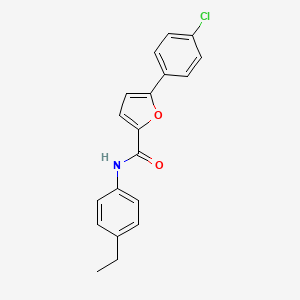

![7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
![2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one](/img/structure/B5829830.png)
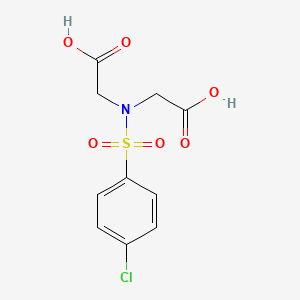
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)
![3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)
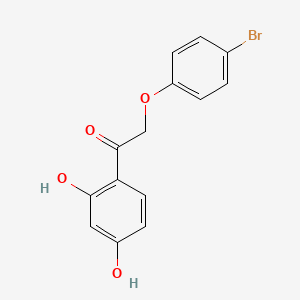
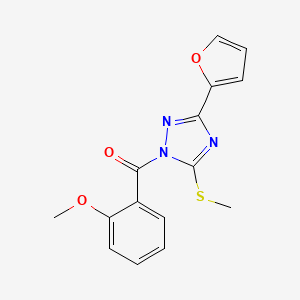
![1-(3-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![4-bromo-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5829897.png)

